molecular formula C15H19NO5 B362679 4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid CAS No. 351998-19-1

4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid

Cat. No.: B362679
CAS No.: 351998-19-1
M. Wt: 293.31g/mol
InChI Key: CMLCKHBYKZOSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid is an organic compound that belongs to the class of anilino acids It is characterized by the presence of a butoxycarbonyl group attached to an aniline moiety, which is further connected to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid typically involves the reaction of 4-aminobutanoic acid with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The butoxycarbonyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: A precursor in the synthesis of 4-(4-Butoxycarbonylanilino)-4-oxobutanoic acid.

    Butyl chloroformate: Used in the preparation of carbamates and other derivatives.

    4-Butoxycarbonylaniline: A related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aniline moiety and a butanoic acid backbone allows for versatile chemical modifications and interactions.

Properties

IUPAC Name

4-(4-butoxycarbonylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-3-10-21-15(20)11-4-6-12(7-5-11)16-13(17)8-9-14(18)19/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLCKHBYKZOSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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